1-Alil-4-clorobenceno

Descripción general

Descripción

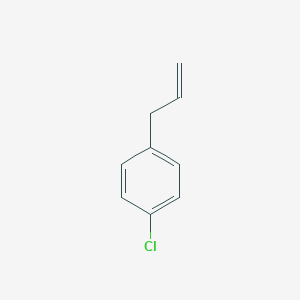

1-Allyl-4-chlorobenzene, also known as 1-chloro-4-(prop-2-en-1-yl)benzene, is an organic compound with the molecular formula C9H9Cl. It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by an allyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Aplicaciones Científicas De Investigación

1-Allyl-4-chlorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a building block for more complex therapeutic agents.

Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mecanismo De Acción

Target of Action

The primary target of 1-Allyl-4-chlorobenzene is the benzene ring, a cyclic compound with six pi electrons delocalized in six p orbitals above and below the plane of the ring . The benzene ring is especially stable and prefers to retain its aromaticity during reactions .

Mode of Action

1-Allyl-4-chlorobenzene undergoes electrophilic aromatic substitution, a reaction that allows it to maintain the aromaticity of the benzene ring . The general mechanism involves two steps :

- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile, forming a sigma bond. This results in an arenium ion, which is conjugated but not aromatic .

- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, reforming aromaticity .

Biochemical Pathways

It’s known that benzene derivatives can undergo electrophilic aromatic substitution, affecting the stability and reactivity of the benzene ring .

Pharmacokinetics

Its molecular formula is chcl, and it has an average mass of 152621 Da and a monoisotopic mass of 152039276 Da , which may influence its pharmacokinetic behavior.

Result of Action

The result of the action of 1-Allyl-4-chlorobenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where the benzene ring maintains its aromaticity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Allyl-4-chlorobenzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of chlorobenzene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of 1-allyl-4-chlorobenzene may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the product and minimize by-products. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions: 1-Allyl-4-chlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The allyl group can be oxidized to form corresponding epoxides or alcohols.

Reduction Reactions: The compound can undergo hydrogenation to reduce the double bond in the allyl group.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.

Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Major Products Formed:

Substitution Reactions: Products such as 1-allyl-4-hydroxybenzene or 1-allyl-4-aminobenzene.

Oxidation Reactions: Products like 1-allyl-4-chlorobenzene epoxide or 1-allyl-4-chlorobenzyl alcohol.

Reduction Reactions: Products such as 1-propyl-4-chlorobenzene.

Comparación Con Compuestos Similares

1-Allyl-4-bromobenzene: Similar structure but with a bromine atom instead of chlorine.

1-Allyl-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.

1-Allyl-4-iodobenzene: Similar structure but with an iodine atom instead of chlorine.

Uniqueness: 1-Allyl-4-chlorobenzene is unique due to the specific reactivity of the chlorine atom, which can undergo various substitution reactions. The presence of the allyl group also provides additional sites for chemical modifications, making it a versatile intermediate in organic synthesis.

Actividad Biológica

1-Allyl-4-chlorobenzene (C9H9Cl) is an organic compound with notable biological activities that have been the subject of various studies. This article reviews its synthesis, biological properties, and potential applications in medicine, particularly in the context of antimicrobial and anticancer activities.

1-Allyl-4-chlorobenzene is characterized by the presence of a chlorine atom at the para position of a benzene ring, with an allyl group attached. Its molecular structure can be represented as follows:

Synthesis

The synthesis of 1-allyl-4-chlorobenzene typically involves the chlorination of allylbenzene or other related compounds. Various methods have been reported, including the use of chlorinating agents in organic solvents under controlled conditions to ensure high yields and purity.

Antimicrobial Activity

Research indicates that 1-allyl-4-chlorobenzene exhibits significant antimicrobial properties. A study published in MDPI demonstrated its effectiveness against various Gram-positive bacterial strains, showing moderate antibacterial activity. The compound's structure contributes to its interaction with bacterial cell membranes, leading to cell lysis and death .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Bacillus subtilis | Moderate |

| Escherichia coli | Low |

Anticancer Potential

The anticancer properties of 1-allyl-4-chlorobenzene have been explored in several studies. Notably, derivatives of this compound have been synthesized and evaluated for their ability to induce apoptosis in cancer cells. The compound's mechanism appears to involve caspase activation, which is crucial for programmed cell death .

A comparative study on various derivatives indicated that modifications to the chlorine and allyl groups significantly influenced cytotoxicity against different cancer cell lines. For instance, compounds with enhanced caspase activation showed IC50 values as low as 0.011 µM against certain cancer types .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| 1-Allyl-4-chlorobenzene | 0.015 | Breast Cancer |

| Derivative A | 0.011 | Melanoma |

| Derivative B | 0.020 | Lung Cancer |

Case Studies

Case Study 1: Antibacterial Efficacy

In a laboratory setting, 1-allyl-4-chlorobenzene was tested against clinical strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential for use as a topical antibacterial agent .

Case Study 2: Anticancer Activity

A study focused on the effects of 1-allyl-4-chlorobenzene on human breast cancer cells revealed that treatment led to significant apoptosis via caspase-3 activation. The study highlighted that this compound could serve as a lead structure for developing new anticancer drugs targeting apoptosis pathways .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that while 1-allyl-4-chlorobenzene has beneficial effects, it also demonstrates moderate toxicity in certain assays, particularly in aquatic organisms like Daphnia magna, where it showed a range of toxic responses depending on concentration .

Propiedades

IUPAC Name |

1-chloro-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUNPRNQXXTCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452033 | |

| Record name | 1-Allyl-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1745-18-2 | |

| Record name | 1-Allyl-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.